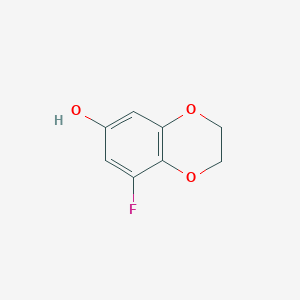
1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one
カタログ番号 B6158107
CAS番号:
33226-28-7
分子量: 153.2
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as valine and derivatives . These are compounds containing valine or a derivative thereof resulting from the reaction of valine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .
Synthesis Analysis
A series of novel 1-(4-aryl-1,3-thiazol-2-yl)-2-{[1-(3-methylbut-2-en-1-yl)-1H-indol-3-yl]methylidene}hydrazines were synthesized and properly characterized through IR, 1H and 13C NMR, and HRMS spectroscopic techniques . The presence of a prenyl chain makes those compounds more lipophilic, which plays a crucial role in their radical scavenging activity .Molecular Structure Analysis
The molecular structure of this compound is complex. It contains an isoprenyl chain consisting of five C atoms . The molecule also contains two carbohydrates .Physical And Chemical Properties Analysis
The boiling point of this compound is 109.79°C . Its melting point is -76.82°C . The vapor pressure (VP) at 25°C is 8.35 mm Hg .特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one involves the reaction of 3-methylbut-2-en-1-ol with pyrrolidin-2-one in the presence of a dehydrating agent.", "Starting Materials": [ "3-methylbut-2-en-1-ol", "pyrrolidin-2-one", "Dehydrating agent (e.g. sulfuric acid)" ], "Reaction": [ "Add 3-methylbut-2-en-1-ol to a round-bottom flask", "Add pyrrolidin-2-one to the flask", "Add a dehydrating agent (e.g. sulfuric acid) to the flask", "Heat the mixture under reflux for several hours", "Allow the mixture to cool to room temperature", "Extract the product with a suitable solvent (e.g. diethyl ether)", "Dry the organic layer over anhydrous sodium sulfate", "Filter the solution and evaporate the solvent under reduced pressure", "Purify the product by recrystallization or column chromatography" ] } | |
CAS番号 |
33226-28-7 |
製品名 |
1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one |
分子式 |
C9H15NO |
分子量 |
153.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3-ethyl-5-(trifluoromethyl)benzoic acid
1369897-15-3
6-bromo-2-chloro-4-fluoro-1,3-benzoxazole
1936266-29-3



